6-Benzyl-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-Benzyl-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0861709
InChI:
InChI=1S/C17H13FN4OS/c18-13-6-8-14(9-7-13)23-11-15-19-20-17-22(15)21-16(24-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2
SMILES:
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F
Molecular Formula:
C17H13FN4OS
Molecular Weight:
340.4 g/mol
6-Benzyl-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0861709
Molecular Formula: C17H13FN4OS
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13FN4OS |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 6-benzyl-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H13FN4OS/c18-13-6-8-14(9-7-13)23-11-15-19-20-17-22(15)21-16(24-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
| Standard InChI Key | OPOUQEXTNGOBAO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator